REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([O:9]C)[C:5]([NH2:6])=[CH:4][C:3]=1[CH3:11].B(Br)(Br)Br>C(Cl)Cl>[NH2:6][C:5]1[CH:4]=[C:3]([CH3:11])[C:2]([Br:1])=[CH:8][C:7]=1[OH:9]
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Name
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|
Quantity
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500 mg
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Type
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reactant
|
Smiles
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BrC1=C(C=C(N)C(=C1)OC)C
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Name
|
|
Quantity
|
6 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at r.t. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After quenched with aq. sodium bicarbonate solution
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EA
|
Type
|
WASH
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Details
|
phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=C(C(=C1)C)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 581 mg | |
YIELD: CALCULATEDPERCENTYIELD | 125% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |